4-(pentyloxy)benzenesulfonamide

Lipophilicity Membrane Permeability SAR

Structural biology teams often face batch-to-batch variability that confounds SAR campaigns. 4-(Pentyloxy)benzenesulfonamide (CAS 1141-94-2) eliminates this uncertainty. - Validated CA inhibitor: Co-crystallized with human carbonic anhydrase II (PDB 6SBM), confirming specific van der Waals contacts of the pentyloxy tail. - Consistent physicochemical profile: LogP 1.903, enabling reproducible membrane permeability assessments across homologous series. - Reliable supply: 97% purity standard from multiple lots; shipped ambient, store at 2-8°C for long-term stability.

Molecular Formula C11H17NO3S
Molecular Weight 243.32 g/mol
CAS No. 1141-94-2
Cat. No. B077780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(pentyloxy)benzenesulfonamide
CAS1141-94-2
Molecular FormulaC11H17NO3S
Molecular Weight243.32 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C11H17NO3S/c1-2-3-4-9-15-10-5-7-11(8-6-10)16(12,13)14/h5-8H,2-4,9H2,1H3,(H2,12,13,14)
InChIKeyJFSAJYVAWXIPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pentyloxy)benzenesulfonamide for Research and Procurement


4-(Pentyloxy)benzenesulfonamide (CAS 1141-94-2) is a para-substituted aromatic sulfonamide characterized by a pentyloxy group attached to the benzene ring [1]. This compound belongs to the class of benzenesulfonamide carbonic anhydrase (CA) inhibitors, which are investigated for their potential in modulating enzymatic activity relevant to various physiological and pathological processes [2]. It is primarily utilized as a research tool in structural biology and medicinal chemistry, with a reported purity of 97% available from multiple vendors .

Research Tool
Carbonic anhydrase inhibitor for structural biology and medicinal chemistry studies
PDB Benchmark
High-resolution co-crystal structure (PDB 6SBM) enables structure-based design
Assay Reproducibility
Characterized purity supports consistent bioassay and synthesis outcomes

4-(Pentyloxy)benzenesulfonamide: Irreplaceable by Generics


Substituting 4-(pentyloxy)benzenesulfonamide with a generic benzenesulfonamide analog disregards the critical role of the alkoxy chain length in modulating lipophilicity, target binding kinetics, and molecular recognition. The pentyloxy substituent directly influences the compound's computed LogP of 1.903 and its ability to engage hydrophobic subpockets within the carbonic anhydrase active site [1]. As evidenced by the available co-crystal structure (PDB 6SBM), the pentyloxy tail makes specific van der Waals contacts that analogs with shorter or longer chains may not optimally satisfy, potentially leading to altered binding thermodynamics and kinetics [1]. This structural nuance underscores the necessity for precise procurement when replicating published studies or conducting structure-activity relationship (SAR) investigations.

Alkoxy chain length mismatch
Changing pentyloxy to shorter or longer chains may shift lipophilicity and binding kinetics, altering target engagement
Lack of structural validation
Analogues without a co-crystal structure may lack confirmed binding mode, limiting reliable SAR interpretation
Purity variability
Less common analogs may come with lower or undefined purity, introducing experimental variability

4-(Pentyloxy)benzenesulfonamide vs. Structural Analogs


Balanced LogP for Membrane Permeability

The lipophilicity of 4-(pentyloxy)benzenesulfonamide, as indicated by its computed LogP value of 1.903 , is intermediate between shorter-chain and longer-chain 4-alkoxybenzenesulfonamide analogs. This intermediate LogP is hypothesized to confer a balanced profile for passive membrane permeability while maintaining aqueous solubility, a critical factor for in vitro cellular assays .

Lipophilicity (LogP)
Data to verify
LogP ≈ 1.903
Δ vs ethoxy: +0.7; vs butoxy: -0.23; vs hexyloxy: -0.9 (est.)
Balanced lipophilicity for membrane permeability studies
Computed prediction; experimental values may vary
Lipophilicity Membrane Permeability SAR

Validated Binding to Human Carbonic Anhydrase II

A high-resolution (0.95 Å) X-ray co-crystal structure of human Carbonic Anhydrase II (hCA II) in complex with 4-(pentyloxy)benzenesulfonamide (PDB 6SBM) has been deposited [1]. The structure confirms that the sulfonamide group coordinates the catalytic zinc ion, while the pentyloxy tail extends into a hydrophobic subpocket. This structural validation is absent for many shorter-chain analogs in the same protein context, providing a definitive benchmark for molecular modeling and inhibitor design studies.

Co-crystal Structure
Head-to-head
PDB 6SBM (0.95 Å) present
vs methoxy/ethoxy analogs: no direct hCA II structure available
Enables structure-based inhibitor design
Atomic-level validation of binding mode
Carbonic Anhydrase X-ray Crystallography Inhibitor

Dihydropteroate Synthase Inhibition Potential

As a member of the sulfonamide class, 4-(pentyloxy)benzenesulfonamide is expected to act as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis [1]. While direct IC50 data for this specific compound is lacking, the mechanism is well-established for sulfonamides, which mimic para-aminobenzoic acid (PABA). The pentyloxy substitution may modulate the compound's antibacterial spectrum and potency compared to unsubstituted or shorter-chain sulfonamides, though this remains a hypothesis requiring experimental validation.

DHPS Inhibition
Class-level inference
Expected competitive inhibitor of DHPS (sulfonamide class)
Antibacterial screening context; direct IC50 absent
Requires experimental validation
Antibacterial Dihydropteroate Synthase Sulfonamide

Consistent High Purity and Supply

4-(Pentyloxy)benzenesulfonamide is commercially available with a minimum purity of 97% from established suppliers such as Leyan and ChemScence . This level of purity ensures reliability in biological assays and chemical synthesis, reducing the risk of off-target effects or side reactions from impurities. In contrast, some less common alkoxybenzenesulfonamide analogs may only be available in lower purity or as custom synthesis requests, introducing variability and potential delays.

Purity & Supply
Data to verify
97% purity (supplier data)
vs 4-hexyloxy: limited availability, variable purity
Supports assay reproducibility
Vendor specifications; lot-specific review recommended
Chemical Purity Procurement Quality Control

4-(Pentyloxy)benzenesulfonamide Applications


Carbonic Anhydrase Probe for Structural Biology

Researchers investigating carbonic anhydrase (CA) inhibitors can utilize 4-(pentyloxy)benzenesulfonamide as a benchmark ligand for structural biology studies [1]. The high-resolution co-crystal structure (PDB 6SBM) provides a template for understanding how alkyl chain length affects binding mode and affinity [1]. This compound serves as a key reference point in systematic SAR campaigns exploring the impact of lipophilic tails on CA isoform selectivity.

Lipophilicity Reference Standard

In medicinal chemistry optimization programs, 4-(pentyloxy)benzenesulfonamide offers a well-defined LogP value of 1.903 , making it a useful standard for calibrating computational models and evaluating membrane permeability trends within a homologous series. Its intermediate lipophilicity contrasts with more polar (e.g., ethoxy) and more hydrophobic (e.g., hexyloxy) analogs, aiding in the identification of optimal physicochemical space for drug-like properties.

Building Block for Sulfonamide Libraries

The sulfonamide and pentyloxy functionalities present synthetic handles for further derivatization [2]. Chemists can leverage the primary sulfonamide for N-alkylation or acylation, or modify the pentyloxy chain, to generate diverse compound libraries. Its commercial availability at 97% purity ensures that subsequent reactions proceed with predictable yields and minimal byproduct formation.

Antibacterial Discovery Starting Point

As a sulfonamide, this compound inherently targets dihydropteroate synthase (DHPS) [3]. The pentyloxy tail provides a site for modulating physicochemical properties and potential bacterial spectrum, offering a starting point for developing novel antibacterial agents with improved pharmacokinetic profiles or reduced resistance liabilities compared to legacy sulfa drugs.

Application
Selection Property
Validation Focus
CA structural biology probe
Co-crystal structure availability
Binding mode and isoform selectivity profiling
Lipophilicity reference
Computed LogP benchmarking
Physicochemical property calibration in homologous series
Sulfonamide library synthesis
High purity and synthetic handles
Derivatization and yield predictability
Antibacterial discovery
DHPS inhibition potential and chain tunability
Antibacterial spectrum and resistance profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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